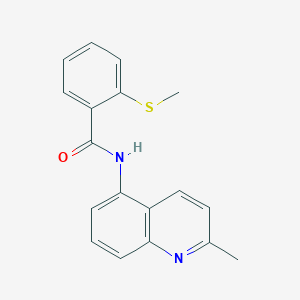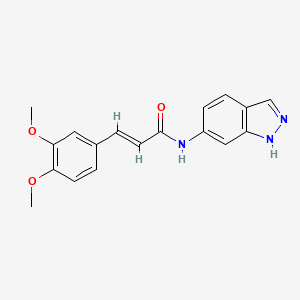![molecular formula C17H14ClN3O3 B6587566 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide CAS No. 1226435-67-1](/img/structure/B6587566.png)
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (CMOB) is an organic compound that has been widely studied in the scientific community due to its unique properties. CMOB is a heterocyclic compound, containing both nitrogen and oxygen atoms in its structure, making it a potentially useful chemical for a variety of applications. CMOB has been studied for its potential to act as an antifungal agent, as well as for its ability to act as a catalyst for certain reactions. CMOB has also been studied for its potential to act as a bioactive agent and for its potential to be used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been studied for its potential to act as an antifungal agent, as well as for its ability to act as a catalyst for certain reactions. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has also been studied for its potential to act as a bioactive agent and for its potential to be used in the synthesis of other compounds. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been shown to have antifungal activity against a variety of species, including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has also been studied for its potential to act as a catalyst in the synthesis of other compounds, such as 4-methyl-2-phenyl-1,3-dioxolane. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has also been studied for its potential to act as a bioactive agent, as it has been shown to inhibit the growth of human cancer cell lines.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target the nlrp3 inflammasome .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Inhibition of this complex can help in controlling inflammatory responses.
Result of Action
If the compound indeed targets the nlrp3 inflammasome, it could potentially modulate the inflammatory response in the body .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide in laboratory experiments is its high yield in synthesis. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can be synthesized in high yields using a variety of methods, making it a useful compound for laboratory experiments. Additionally, 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been shown to have a variety of bioactive properties, making it a potentially useful compound for a variety of applications. However, there are some limitations to using 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide in laboratory experiments. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound and its reactivity can be affected by various environmental factors, such as light, temperature, and pH. Additionally, 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a heterocyclic compound and its reactivity can be affected by the presence of other compounds in the reaction mixture.
Direcciones Futuras
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has a variety of potential future applications due to its unique properties. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide could be further studied for its potential to act as an antifungal agent, as well as for its potential to act as a catalyst for certain reactions. 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide could also be studied for its potential to act as a bioactive agent, as well as for its potential to be used in the synthesis of other compounds. Additionally, 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide could be studied for its potential to be used in the development of new drugs and therapeutic agents. Finally, 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide could be studied for its potential to be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been synthesized through a variety of methods, including reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of acetic anhydride. This reaction yields the desired product in high yields. Other methods for the synthesis of 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide include reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of sodium hydroxide, as well as reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of potassium carbonate.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-19-17(24-21-10)11-3-6-13(7-4-11)20-16(22)14-9-12(18)5-8-15(14)23-2/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLATXZFXPQEYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)

![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide](/img/structure/B6587536.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)
![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)

![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)